1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₁₃H₁₆O. It is characterized by a tert-butyl group and a prop-2-ynyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 2-hydroxy-1-tert-butylbenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-tert-butyl-2-(prop-2-ynyloxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-(prop-2-ynyloxy)benzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
1-Tert-butyl-4-(prop-2-ynyloxy)benzene: Similar structure but with the prop-2-ynyloxy group at a different position on the benzene ring.
tert-Butylbenzene: Lacks the prop-2-ynyloxy group, making it less reactive in certain chemical reactions.
t-Butyldiphenyl(prop-2-ynyloxy)silane: Contains a silicon atom, leading to different chemical properties and applications.
Uniqueness: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is unique due to the combination of the tert-butyl and prop-2-ynyloxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-tert-butyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C13H16O/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h1,6-9H,10H2,2-4H3 |
InChI Key |
OHPUUFVKPLRCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC#C |
Origin of Product |
United States |
Synthesis routes and methods I
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